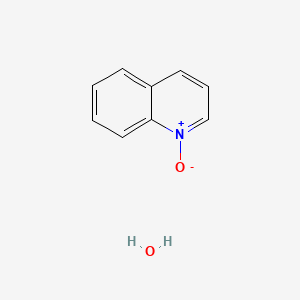

Quinoline N-oxide hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-oxidoquinolin-1-ium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUSWDTBBCIXCRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214411 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64201-64-5 | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064201645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline, 1-oxide, monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Fundamental Properties and Applications of Quinoline N-oxide Hydrate

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract: Quinoline N-oxide hydrate stands as a versatile and pivotal molecule in contemporary chemical and pharmaceutical research. Its unique electronic properties, conferred by the N-oxide functionality, render it a valuable intermediate for organic synthesis and a key building block in the development of novel therapeutic agents. This guide provides an in-depth exploration of its fundamental properties, from its physicochemical characteristics and spectroscopic signature to its synthesis, reactivity, and diverse applications. The content herein is synthesized from established literature and practical insights, designed to equip researchers, medicinal chemists, and drug development professionals with the authoritative knowledge required to effectively harness the potential of this compound.

Core Molecular Profile and Physicochemical Properties

Quinoline N-oxide is a heterocyclic aromatic compound derived from quinoline, where the nitrogen atom of the quinoline ring is oxidized.[1] The hydrate form incorporates one or more water molecules into its crystal structure, which can influence its physical properties, such as melting point and solubility. The introduction of the N-oxide group significantly alters the electronic distribution of the quinoline ring system. This modification increases the molecule's polarity and hydrophilic nature compared to its parent, quinoline, enhancing its solubility in aqueous environments and making it suitable for a broader range of laboratory applications.[2]

The N-oxide bond introduces a dipole moment and modifies the reactivity of the heterocyclic ring, making the C2 and C4 positions particularly susceptible to nucleophilic attack—a cornerstone of its synthetic utility.[3][4]

graph Quinoline_N_oxide_Hydrate_Structure {

layout=neato;

node [shape=plaintext];

edge [style=invis];

// Define nodes for atoms

N [label="N+", pos="0,0.5!", fontcolor="#202124"];

O [label="O-", pos="-0.5,1.2!", fontcolor="#202124"];

C2 [label="C", pos="1.2,0.5!", fontcolor="#202124"];

C3 [label="C", pos="1.8,-0.5!", fontcolor="#202124"];

C4 [label="C", pos="1.2,-1.5!", fontcolor="#202124"];

C4a [label="C", pos="0,-1.5!", fontcolor="#202124"];

C5 [label="C", pos="-1.2,-1.5!", fontcolor="#202124"];

C6 [label="C", pos="-1.8,-0.5!", fontcolor="#202124"];

C7 [label="C", pos="-1.2,0.5!", fontcolor="#202124"];

C8 [label="C", pos="-1.8,1.5!", fontcolor="#202124"]; // Placeholder, not in ring

C8a [label="C", pos="-0.6,1.5!", fontcolor="#202124"]; // Placeholder

C8a_ring [label="C", pos="0,-0.5!", fontcolor="#202124"];

// Define nodes for water

H2O [label="· xH₂O", pos="3.5,-0.5!", fontcolor="#5F6368"];

// Draw bonds

edge [style=solid, color="#202124"];

N -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C4a;

C4a -- C8a_ring;

C8a_ring -- N;

C4a -- C5;

C5 -- C6;

C6 -- C7;

C7 -- C8a_ring;

N -- O [label="", style=solid];

// Draw double bonds

edge [style=double, color="#202124"];

N -- C2 [style=invis]; // Redraw as double

C2 -- C3 [style=invis];

C4 -- C4a [style=invis];

// Manually position double bonds for clarity

node [shape=none, label=""];

p1 [pos="0.6,0.5!"];

p2 [pos="1.5,-0.0!"];

p3 [pos="1.5,-1.0!"];

p4 [pos="0.6,-1.5!"];

p5 [pos="-0.6,-1.5!"];

p6 [pos="-1.5,-1.0!"];

p7 [pos="-1.5,0.0!"];

p8 [pos="-0.6,0.0!"];

edge [style=solid, color="#202124"];

p1 -- p8;

p2 -- p3;

p4 -- p5;

p6 -- p7;

}

Caption: Key reaction pathways for Quinoline N-oxide.

Quinoline N-oxides have become central to the synthesis of functionalized quinolines, which are scaffolds for molecules with diverse biological activities. [5]They serve as starting materials for transformations including oxidations, cycloadditions, and aminations. [5]For instance, direct C-H alkenylation of quinoline N-oxides provides a suitable strategy for synthesizing promising antiparasitic drugs.

[5]

Applications in Drug Discovery and Materials Science

The versatile properties of this compound make it a valuable compound across several scientific disciplines.

-

Pharmaceutical Development: It is a crucial intermediate in the synthesis of pharmaceuticals, especially anti-cancer, anti-inflammatory, and antiparasitic agents. [2][6][7]The quinoline scaffold is present in numerous FDA-approved drugs, and the N-oxide provides a reactive handle to build molecular complexity. [7][8]Molecules with N-oxide functionalities can also act as prodrugs, where the N-oxide group may improve water solubility or be metabolically reduced to release the active agent.

[9]* Coordination Chemistry: this compound readily forms complexes with various metal ions, including lanthanides and zinc. [10][11]This property is exploited in the design of novel materials and catalysts.

-

Analytical Chemistry: It has been employed as a reagent in analytical methods, such as in the quantitative determination of nitrones, to enhance the accuracy of chemical analyses.

[2][11]* Biological Research: The compound is used in studies of metabolic pathways and drug toxicity, offering insights into the biological behavior of quinoline derivatives. [2]Quinoline 1-oxide is a known human metabolite of quinoline.

[12]

Safety, Handling, and Storage

Proper handling of this compound is essential. While specific toxicity data for the hydrate is limited, the parent compound, quinoline, is classified as toxic if swallowed, harmful in contact with skin, and is suspected of causing genetic defects and cancer. [13][14]Therefore, prudent laboratory practices are mandatory.

Table 2: Hazard and Precautionary Information

Category Information Source(s) GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation [12] Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a laboratory coat are required. [13][14] Handling Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. [13][14] Storage Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is 2-8 °C. [2] [2] Disposal Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [13]

References

-

ChemBK. (n.d.). This compound - Physico-chemical Properties. Retrieved from [Link]

-

The Good Scents Company. (n.d.). octyl acrylate, 2499-59-4. Retrieved from [Link]

-

Alfa Aesar. (n.d.). CAS 2499-59-4 n-Octyl Acrylate (stabilized with MEHQ). Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). Quinoline. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). Quinoline 1-oxide. Retrieved from [Link]

-

Scribd. (n.d.). Quinoline N Oxide Hydrate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Quinoline N-oxide. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (2019). The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs. Retrieved from [Link]

-

OEHHA. (1997). Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Retrieved from [Link]

-

PMC, National Institutes of Health. (2022). Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: quinoline. Retrieved from [Link]

-

PMC, PubMed Central. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]

-

Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

-

RSC Publishing. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Retrieved from [Link]

-

ACS Publications. (n.d.). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

YouTube. (2020). Reactions of Quinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) Sequential functionalisation of Quinoline N-oxide; (B) Application.... Retrieved from [Link]

-

SpectraBase. (n.d.). quinoline, 1-oxide, hydrate. Retrieved from [Link]

-

ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Retrieved from [Link]

-

PMC, National Institutes of Health. (n.d.). Application of Quinoline Ring in Structural Modification of Natural Products. Retrieved from [Link]

-

SLS. (n.d.). This compound, 97%. Retrieved from [Link]

-

PMC, National Institutes of Health. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]

Sources

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. chemimpex.com [chemimpex.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The direct C–H alkenylation of quinoline N-oxides as a suitable strategy for the synthesis of promising antiparasitic drugs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Crystal structures of zinc(II) coordination complexes with isoquinoline N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. chemos.de [chemos.de]

- 14. cdhfinechemical.com [cdhfinechemical.com]

Discovery and history of Quinoline N-oxide hydrate

An In-depth Technical Guide to the Discovery and History of Quinoline N-oxide Hydrate

Abstract

This technical guide provides a comprehensive exploration of the discovery, synthesis, and historical significance of Quinoline N-oxide and its hydrate. It traces the origins of this important class of heterocyclic compounds from the foundational synthetic work of early pioneers to the pivotal discovery of the potent carcinogenic properties of its derivative, 4-nitroquinoline 1-oxide (4-NQO). The guide details the classical N-oxidation methodologies, the physicochemical characterization of the hydrate form, and the subsequent elucidation of the mechanism of action that established 4-NQO as a critical tool in experimental cancer research. This document is intended for researchers, scientists, and professionals in drug development, offering both a historical perspective and a technical foundation on the chemistry and biology of quinoline N-oxides.

Introduction: The Quinoline Scaffold and the Advent of N-Oxides

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] The introduction of an N-oxide functional group to this privileged structure dramatically alters its electronic properties and reactivity, opening new avenues for chemical transformations and biological activity.[3] Quinoline N-oxides have since become versatile precursors in organic synthesis and have been investigated for a wide range of biological activities, including antimicrobial and antitumor properties.[4][5]

This guide focuses on the genesis of this compound, charting its journey from initial synthesis to its impactful role in shaping our understanding of chemical carcinogenesis.

The Dawn of N-Oxide Chemistry: Foundational Synthesis

The study of quinoline N-oxide derivatives was built upon the pioneering work in the synthesis of aromatic amine oxides. A central figure in this field was the Japanese chemist Eiji Ochiai, whose research in the 1940s and 1950s established the fundamental methods for preparing these compounds.[6] The most common and enduring method for the N-oxidation of quinolines involves the use of organic peroxy acids, typically generated in situ from hydrogen peroxide and a carboxylic acid like acetic acid.[6][7]

Experimental Protocol: General Synthesis of Quinoline 1-Oxides (circa 1950s)

This protocol outlines the classical method for the N-oxidation of a quinoline derivative. The causality behind this experimental design lies in the controlled generation of a potent oxidizing agent (peracetic acid) to attack the nucleophilic nitrogen of the quinoline ring.

Reagents:

-

Quinoline (or a substituted quinoline derivative)

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30-35% aqueous solution)

-

Sodium Carbonate (for neutralization)

-

Chloroform (for extraction)

Methodology:

-

Preparation of the Peroxy Acid: A solution of the quinoline derivative is prepared in glacial acetic acid within a round-bottom flask. This step ensures the quinoline is fully solvated and ready for reaction.

-

Oxidation: An excess of aqueous hydrogen peroxide is added portion-wise to the stirred solution. This reaction is exothermic and requires careful monitoring and often external cooling to maintain a temperature of 60-70°C.[6] Maintaining this temperature is critical; insufficient heat leads to a slow reaction rate, while excessive heat can cause uncontrolled decomposition of the peroxide and potential side reactions.

-

Reaction Monitoring and Work-up: The reaction mixture is heated for several hours. The progress can be monitored by techniques like Thin-Layer Chromatography (TLC) by observing the disappearance of the starting quinoline spot.

-

Isolation and Purification: Upon completion, the resulting quinoline 1-oxide is isolated. This typically involves cooling the mixture, neutralizing the acetic acid with a base such as sodium carbonate, and then extracting the product with an organic solvent like chloroform.[6] The product can be further purified by distillation under reduced pressure or, more commonly for the hydrate, by crystallization from an aqueous medium.[6]

Caption: Workflow for the classical synthesis of Quinoline N-oxide.

Characterization of this compound

Quinoline N-oxide is hygroscopic and readily forms a stable hydrate.[8] This hydrate is a versatile compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals and as a reagent in analytical chemistry.[9] Its hydrophilic nature enhances its solubility in aqueous environments, making it suitable for various laboratory applications.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 64201-64-5 | [8][10] |

| Molecular Formula | C₉H₇NO·xH₂O | [9] |

| Molecular Weight | 145.16 g/mol (anhydrous basis) | [10] |

| Appearance | White to brown crystalline powder | [9] |

| Melting Point | 52-55 °C | [8][11] |

| Boiling Point | 173-172 °C / 4 mmHg | [5][9] |

| Purity | ≥ 97% | [9] |

Historical Significance: The Rise of 4-Nitroquinoline 1-oxide (4-NQO)

While Quinoline N-oxide itself is a valuable synthetic intermediate, its derivative, 4-nitroquinoline 1-oxide (4-NQO), holds a more profound place in scientific history. 4-NQO is a tumorigenic compound that became a cornerstone of experimental oncology.[12][13] It is a water-soluble carcinogen that, when administered to animal models, reliably induces tumors, particularly in the oral cavity.[13][14] This property made it an invaluable tool for studying the multistep process of carcinogenesis and for testing the efficacy of potential chemopreventive agents.[12][13]

The discovery of 4-NQO's potent carcinogenic effects shifted the focus of research on quinoline N-oxides towards understanding its mechanism of action and its interaction with biological macromolecules.[6]

Mechanism of Action: Unraveling the Carcinogenicity of 4-NQO

Early research correctly hypothesized that both the nitro group at the 4-position and the N-oxide function were essential for the biological activity of 4-NQO.[6] It was later confirmed that 4-NQO is a procarcinogen , meaning it requires metabolic activation to exert its genotoxic effects.[6][15]

The key metabolic transformation is the enzymatic reduction of the nitro group to a hydroxylamino group, which forms 4-hydroxyaminoquinoline 1-oxide (4HAQO) .[6][12] This highly reactive metabolite is considered the ultimate carcinogen .[6] 4HAQO can form covalent adducts with DNA, primarily with guanine and adenine bases.[6] This DNA damage, if not repaired by cellular mechanisms like nucleotide excision repair, leads to mutations and, ultimately, the initiation of cancer.[6][12]

Caption: Metabolic activation pathway of 4-NQO to induce carcinogenesis.

Modern Perspectives and Applications

The foundational work on Quinoline N-oxide and its derivatives has paved the way for broad applications. Today, quinoline N-oxides are recognized as highly versatile precursors for creating functionalized quinolines with high regioselectivity, which is often difficult to achieve with the unoxidized parent quinoline.[3][16] This reactivity has been harnessed to synthesize a wide array of compounds with potential therapeutic value, including:

-

Anticancer Agents: Beyond the historical context of 4-NQO, modern derivatives are being developed as cytotoxic agents that target specific cellular pathways, such as the PI3K/Akt/mTOR signaling cascade.[1]

-

Antimicrobial Agents: Substituted quinoline N-oxides have demonstrated significant activity against various pathogenic bacteria and fungi, including drug-resistant strains.[1]

-

Organic Synthesis: They serve as key intermediates in metal-free and metal-catalyzed reactions to introduce various functional groups onto the quinoline core.[17][18]

Conclusion

The history of this compound is a compelling narrative that begins with fundamental discoveries in synthetic organic chemistry and evolves into a story of profound biological impact. The pioneering work of chemists like Eiji Ochiai provided the tools to access this class of compounds. The subsequent investigation of its derivatives, most notably 4-nitroquinoline 1-oxide, not only unveiled a potent chemical carcinogen but also provided an essential molecule for cancer research that helped to unravel the mechanisms of genotoxicity and tumorigenesis. The legacy of these early studies endures, as quinoline N-oxides continue to be a fertile ground for the development of new synthetic methodologies and the discovery of novel therapeutic agents.

References

- An In-depth Technical Guide on Early Studies of Quinoline N-Oxide Deriv

- The Ascending Trajectory of Substituted Quinoline N-Oxides: A Technical Guide to Their Biological Activity - Benchchem.

- 4-Nitroquinoline 1-oxide - Wikipedia.

- Carcinogenicity of 4-nitrosoquinoline 1-oxide and its possible role in carcinogenesis by 4-nitroquinoline 1-oxide - PubMed.

- 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed.

- 4-Nitroquinoline 1-oxide – Knowledge and References - Taylor & Francis.

- Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC - PubMed Central.

- 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis - ResearchG

- Quinoline N-oxide hydr

- Quinoline N-oxide 97 64201-64-5 - Sigma-Aldrich.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.

- Quinoline N‐Oxide: A Versatile Precursor in Organic Transformations - ResearchG

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC.

- This compound, 97% | 122327-25G | SIGMA-ALDRICH | SLS.

- This compound TCI Analytical reagent - AMI Scientific.

- This compound CAS#: 64201-64-5; ChemWh

- Reaction of Quinoline N‐Oxides and Pyridine N‐Oxides with Arylzinc Reagents: Synthesis of 2‐Arylquinolines and 2‐Arylpyridines - ResearchG

- Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC - PubMed Central.

- Quinoline N-oxide - Chem-Impex.

- Novel Direct Synthesis of the N-Oxides of Quinoline Deriv

- Quinoline N-oxide 97 64201-64-5.

- The Enduring Legacy of Quinoline: A Technical Guide to its Discovery and Synthesis - Benchchem.

- Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.

- Part III.* 8-Hydroxyquinoline N-Oxide.

- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC - NIH.

- Synthesis of deriv

- Quinoline N-Oxide | 1613-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd..

- Novel preparation method of quinoline n-oxide derivative with amide group - Google P

- TsCl-promoted thiolation of quinoline N-oxides with thiophenols - RSC Publishing.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 5. chemimpex.com [chemimpex.com]

- 6. benchchem.com [benchchem.com]

- 7. ias.ac.in [ias.ac.in]

- 8. chemwhat.com [chemwhat.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 喹啉-N-氧化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]

- 13. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. researchgate.net [researchgate.net]

- 17. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TsCl-promoted thiolation of quinoline N-oxides with thiophenols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Quinoline N-oxide Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline N-oxide, the oxidized derivative of the vital heterocyclic scaffold quinoline, is a compound of significant interest in medicinal chemistry and materials science.[1][2] Its hydrated form, Quinoline N-oxide hydrate, is frequently encountered in synthesis and biological systems, necessitating a robust and unambiguous methodology for its characterization.[1] This technical guide provides a comprehensive, in-depth exploration of the spectroscopic techniques essential for the structural elucidation and purity assessment of this compound. As a senior application scientist, this document moves beyond mere data reporting to explain the causality behind experimental choices and data interpretation. It integrates methodologies from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), presenting a multi-faceted analytical workflow. Detailed, field-proven protocols, quantitative data summaries, and workflow visualizations are provided to equip researchers with the tools for confident and accurate characterization of this important molecule.

Introduction: The Significance of this compound

The quinoline motif, a fusion of benzene and a pyridine ring, is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including antimalarial, anticancer, and antibacterial drugs.[3][4][5] The introduction of an N-oxide functionality dramatically alters the electronic properties and reactivity of the quinoline scaffold.[2] This modification can enhance water solubility, modulate metabolic pathways, and serve as a key synthetic intermediate for further functionalization, making N-oxides critical in drug development.[1][6]

This compound (C₉H₇NO·xH₂O) is the stable, hydrated form of the parent N-oxide. Its ability to form hydrogen bonds and its increased hydrophilicity make its behavior in aqueous and biological environments particularly relevant.[1] Accurate characterization is therefore not an academic exercise but a prerequisite for reliable research in pharmaceutical development, metabolic studies, and analytical chemistry.[1] This guide establishes a self-validating analytical framework, leveraging the strengths of multiple spectroscopic techniques to build a complete and trustworthy structural profile.

Synthesis and Sample Preparation for Analysis

The reliable spectroscopic characterization of this compound begins with a pure, well-prepared sample. The most common synthetic route involves the direct oxidation of quinoline.

Synthesis via Peracetic Acid Oxidation

A robust method for preparing Quinoline N-oxide involves the in situ generation of peracetic acid from hydrogen peroxide and glacial acetic acid.[7] This approach is efficient and avoids the need to handle potentially unstable, pre-formed peroxy acids.[6][7]

Caption: General workflow for the synthesis of this compound.

Protocol: Purification and Sample Preparation

Objective: To isolate pure this compound from the reaction mixture and prepare it for spectroscopic analysis.

-

Reaction Quench & Neutralization: After the reaction period, cool the mixture and carefully neutralize it with a saturated sodium carbonate solution to a slightly alkaline pH.

-

Removal of Unreacted Quinoline: The unconverted, more volatile quinoline can be effectively removed from the N-oxide product via steam distillation.[7]

-

Crystallization: Concentrate the remaining aqueous solution under reduced pressure. Upon cooling, this compound will crystallize, often as shining yellow needles.[7]

-

Drying & Storage: Collect the crystals by filtration. Due to its hygroscopic nature, the degree of hydration can vary.[8] For consistent analysis, dry the sample under vacuum at a controlled, mild temperature. Store in a desiccator at 2-8°C.[1]

-

Preparation for Analysis:

-

NMR: Dissolve ~5-10 mg of the hydrate in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).

-

IR: Prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder, or use an Attenuated Total Reflectance (ATR) accessory.

-

UV-Vis: Prepare a stock solution in a UV-grade solvent (e.g., ethanol or water) and dilute to an appropriate concentration (~10⁻⁵ M) to achieve an absorbance below 1.5.

-

MS: Prepare a dilute solution (~1 µg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile) for infusion or LC-MS analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of this compound in solution. The N-oxide group induces significant changes in the electronic environment of the ring protons and carbons compared to the parent quinoline.

¹H NMR Spectroscopy

Causality: The electronegative N-oxide group strongly withdraws electron density from the heterocyclic ring. This "deshielding" effect causes the adjacent protons (H2 and H8) to resonate at a significantly lower field (higher ppm) than in quinoline itself. The water of hydration will appear as a broad singlet, the position of which is highly dependent on the solvent, concentration, and temperature.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H₂O | Variable (e.g., ~1.5-5.0) | Broad Singlet |

| H2 | 8.5 - 8.9 | Doublet |

| H8 | 8.2 - 8.5 | Doublet |

| H4 | 7.9 - 8.2 | Doublet |

| H5, H6, H7 | 7.4 - 7.8 | Multiplet |

| H3 | 7.2 - 7.4 | Triplet |

| Note: Shifts are approximate and can vary with solvent and concentration.[9][10] |

¹³C NMR Spectroscopy

Causality: The N-oxide group also influences the carbon chemical shifts. Carbons directly attached to or near the nitrogen (C2, C8a) are significantly affected. The presence of the N-O bond alters the charge distribution across the entire bicyclic system.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~137 |

| C4 | ~129 |

| C8a | ~140 |

| C4a | ~128 |

| C8 | ~129 |

| C5 | ~129 |

| C7 | ~130 |

| C6 | ~126 |

| C3 | ~120 |

| Note: Approximate shifts based on available data.[11][12] |

Protocol: NMR Data Acquisition

-

Sample Preparation: Prepare the sample as described in Section 2.2.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Lock the instrument on the deuterium signal of the solvent.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule, providing direct evidence for both the N-oxide bond and the water of hydration.

Causality: Molecular bonds vibrate at specific frequencies. The absorption of infrared radiation at these frequencies provides a fingerprint of the functional groups. The N-O bond has a strong, characteristic stretching vibration. The O-H bonds of the water molecule also have very distinct stretching and bending modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Significance |

| O-H Stretch (Water) | 3200 - 3500 | Broad, Strong | Confirms presence of hydrate water[13][14] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Aromatic ring C-H bonds |

| C=C / C=N Ring Stretch | 1450 - 1650 | Medium-Strong | Quinoline ring skeletal vibrations[15] |

| N-O Stretch | 1200 - 1300 | Strong | Diagnostic peak for the N-oxide group [16] |

| Aromatic C-H Out-of-Plane Bend | 750 - 900 | Strong | Substitution pattern on the rings[13] |

| O-H Bend (Water) | ~1630 | Medium | Confirms presence of hydrate water |

Protocol: ATR-FTIR Data Acquisition

-

Background Scan: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

-

Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is automatically ratioed against the background, yielding a spectrum in absorbance or transmittance.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline ring.

Causality: The extended aromatic system of quinoline N-oxide allows for π→π* and n→π* electronic transitions upon absorption of UV radiation. The N-oxide group perturbs this system, causing a shift in the absorption maxima (λ_max) compared to unsubstituted quinoline.[17] The exact position of these peaks can be sensitive to the solvent (solvatochromism).

| Transition Type | Approximate λ_max (nm) | Solvent Example |

| π→π | ~230, ~280, ~310-330 | Ethanol/Water |

| n→π | Longer wavelength, weak | Non-polar solvent |

| Note: Values are illustrative and depend on the solvent and pH.[18][19] |

Protocol: UV-Vis Spectrum Acquisition

-

Sample Preparation: Prepare a dilute solution of the analyte in a UV-grade solvent as described in Section 2.2.

-

Blank Correction: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).

-

Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.

-

Scan: Scan the absorbance of the sample across the desired wavelength range (e.g., 200-450 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λ_max).

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. It is the definitive technique for confirming the elemental composition.

Causality: In the mass spectrometer, the molecule is ionized and its mass-to-charge ratio (m/z) is measured. For Quinoline N-oxide, the most common observation is the protonated molecule [M+H]⁺. A characteristic fragmentation of N-oxides is the loss of an oxygen atom, [M+H-O]⁺, which can help distinguish it from a hydroxylated isomer.[20]

| Ion | Expected m/z (for C₉H₇NO) | Significance |

| [M+H]⁺ (Protonated Molecule) | 146.06 | Confirms the molecular weight of the anhydrous molecule[21][22] |

| [M]⁺˙ (Molecular Ion) | 145.05 | Observed in techniques like Electron Ionization (EI)[21] |

| [M+H-O]⁺ or [M-O]⁺˙ (Loss of Oxygen) | 130.07 or 129.06 | Diagnostic fragmentation for an N-oxide , resulting in the quinoline ion[20] |

Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution (~1 µg/mL) in methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard.

-

Direct Infusion: Introduce the sample into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

MS Scan: Acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.

-

MS/MS Analysis (Optional but Recommended): Select the [M+H]⁺ ion (m/z 146) for collision-induced dissociation (CID). Acquire the resulting product ion spectrum to observe the characteristic loss of oxygen (fragment at m/z 130).

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete picture. The true power of spectroscopic characterization lies in the integration of data from multiple methods. This workflow ensures a self-validating and unambiguous identification of this compound.

Caption: Integrated workflow for the definitive characterization of the target compound.

This integrated approach provides multiple points of validation:

-

MS confirms the mass.

-

IR confirms the key functional groups (N-O and O-H).

-

NMR confirms the specific arrangement of atoms and the carbon-hydrogen framework.

Together, these data points leave no ambiguity as to the identity and hydrated state of the compound, a critical requirement for regulatory submissions and reliable scientific research in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ias.ac.in [ias.ac.in]

- 8. chemwhat.com [chemwhat.com]

- 9. Quinoline-N-oxide(1613-37-2) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Infrared Spectral Studies of Quinoline-N-Oxides and Isoquinoline-N-Oxides (1973) | S. Ghersetti | 10 Citations [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. Quinoline [webbook.nist.gov]

- 19. Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quinoline, 1-oxide [webbook.nist.gov]

- 22. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Solubility and Stability Profiles of Quinoline N-oxide Hydrate

Introduction

Quinoline N-oxide hydrate is a heterocyclic compound of significant interest in pharmaceutical and chemical research. As an analog of quinoline, a core structure in many biologically active molecules, its N-oxide derivative serves as a key intermediate in organic synthesis and exhibits its own unique chemical and biological properties.[1] A thorough understanding of its solubility and stability is paramount for researchers, scientists, and drug development professionals to ensure its effective and reliable application. This guide provides a comprehensive overview of the physicochemical properties, solubility characteristics, and stability profile of this compound, along with detailed experimental protocols for their assessment.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source(s) |

| Chemical Name | Quinoline 1-oxide hydrate | [2] |

| Synonyms | 1-oxidoquinolin-1-ium hydrate | [2] |

| CAS Number | 64201-64-5 | |

| Molecular Formula | C₉H₇NO · xH₂O | |

| Molecular Weight | 145.16 g/mol (anhydrous basis) | |

| Appearance | Cream to pale brown crystals or powder | [2] |

| Melting Point | 52-55 °C | |

| Hygroscopicity | Hygroscopic | [2] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification strategies. This compound's hydrophilic nature suggests good solubility in aqueous environments.[1]

Qualitative Solubility

This compound is generally soluble in polar solvents. Its hydrophilic character is attributed to the presence of the N-oxide group and the water of hydration, which can participate in hydrogen bonding.

Quantitative Solubility

Precise quantitative solubility data is crucial for accurate solution preparation and formulation development. The following table summarizes the anticipated solubility of this compound in common laboratory solvents. Note: Experimentally determined values should be generated for specific applications.

| Solvent | Solubility ( g/100 mL) at 25 °C (Anticipated) |

| Water | Soluble |

| Methanol | Soluble |

| Ethanol | Soluble |

| Isopropanol | Sparingly Soluble |

| Acetonitrile | Soluble |

| Dimethyl Sulfoxide (DMSO) | Freely Soluble |

| N,N-Dimethylformamide (DMF) | Freely Soluble |

pH-Dependent Solubility

The solubility of ionizable compounds like this compound is significantly influenced by the pH of the aqueous medium.[3] As a weak base, its solubility is expected to increase in acidic conditions due to the protonation of the N-oxide moiety, forming a more soluble salt.[3][4][5]

A comprehensive pH-solubility profile is essential for developing oral dosage forms and for predicting the compound's behavior in different physiological environments.

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the equilibrium solubility of this compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents and at different pH values.

Materials:

-

This compound

-

Selected solvents (e.g., water, methanol, ethanol, acetonitrile)

-

Buffer solutions of various pH values (e.g., pH 2, 4, 6.8, 7.4, 9)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation: Add an excess amount of this compound to a series of scintillation vials, each containing a known volume of the desired solvent or buffer.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated stability-indicating HPLC method.

-

Data Analysis: Calculate the solubility in g/100 mL or mg/mL based on the quantified concentration and the dilution factor. For pH-solubility profiling, plot the solubility as a function of pH.

Stability Profile

Understanding the stability of this compound under various stress conditions is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[6][7] Functional groups such as the N-oxide are known to be susceptible to degradation.[7]

General Stability Observations

This compound is known to be sensitive to light and moisture.[8] Prolonged exposure can lead to discoloration, with the compound turning from a white or cream color to yellow or brown, indicating degradation.[8]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule.[6][7] These studies involve subjecting the compound to stress conditions more severe than those encountered during routine storage.

Rationale: To assess the susceptibility of this compound to hydrolysis under acidic and basic conditions.

Anticipated Degradation Pathway: The N-oxide bond can be susceptible to cleavage under harsh hydrolytic conditions.

Rationale: To evaluate the compound's stability in the presence of oxidizing agents.

Anticipated Degradation Pathway: The quinoline ring system and the N-oxide group can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives or cleavage of the N-O bond.[9]

Rationale: To determine the impact of light exposure on the stability of this compound.

Anticipated Degradation Pathway: The aromatic quinoline ring is a chromophore that can absorb UV light, leading to photochemical reactions. This can result in various degradation products, including hydroxylated species.[10][11][12][13]

Rationale: To assess the stability of the compound at elevated temperatures.

Anticipated Degradation Pathway: Thermal stress can lead to the loss of the water of hydration and potentially induce decomposition of the molecule.[14][15] The N-oxide functional group can be thermally labile.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

High-purity water, Methanol, Acetonitrile

-

Photostability chamber

-

Temperature-controlled oven

-

HPLC-UV system

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a defined period (e.g., 2, 4, 8, 24 hours).[16]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a defined period.[16]

-

Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the mixture at room temperature and monitor over time.[16]

-

Thermal Degradation: Expose a solid sample of this compound and the stock solution to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.

-

Photolytic Degradation: Expose the stock solution in a transparent container to a light source in a photostability chamber, ensuring exposure to both UV and visible light.

-

-

Sample Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute with the mobile phase. Analyze the samples using a validated stability-indicating HPLC-UV method. For identification of degradation products, analyze the stressed samples using an LC-MS system.[17]

-

Data Analysis: Calculate the percentage of degradation for each condition. Characterize the degradation products based on their mass-to-charge ratio (m/z) and fragmentation patterns from the LC-MS analysis.

Stability-Indicating Analytical Method

A validated stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any potential degradation products.[16]

Typical HPLC Method Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

-

Column Temperature: Ambient or controlled (e.g., 30 °C)

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizing Key Processes

General Degradation Pathways

The following diagram illustrates the potential degradation pathways of quinoline N-oxide under various stress conditions.

Caption: Potential degradation pathways of this compound.

Experimental Workflow for Stability Studies

The following flowchart outlines the typical workflow for conducting a comprehensive stability study.

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While general characteristics can be inferred from its structure and related compounds, it is imperative for researchers to perform specific, well-designed experiments to obtain quantitative data relevant to their applications. The protocols outlined herein provide a robust starting point for such investigations, ensuring the generation of reliable and accurate data for drug development and scientific research.

References

-

8-Hydroxyquinoline N-Oxide | Solubility of Things. (n.d.). Retrieved January 3, 2026, from [Link]

-

Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study. (2020). Journal of Environmental Management, 260, 110032. [Link]

-

PubChem. (n.d.). Quinoline. In PubChem Compound Database. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115. [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech, 20(3). [Link]

-

Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study. (2020). Journal of Environmental Management, 260, 110032. [Link]

-

Proposed pathways for the photocatalytic degradation of quinoline. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). SciSpace. Retrieved January 3, 2026, from [Link]

-

Microbial degradation of quinoline (as proposed by Boyd et al. 1993;...). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Visible light driven photodegradation of quinoline over TiO2/graphene oxide nanocomposites. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. (2023). Molecules, 28(14), 5363. [Link]

-

Utilizing UPLC-MS for Conducting Forced Degradation Studies. (n.d.). Waters Corporation. Retrieved January 3, 2026, from [Link]

-

Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors. (2015). Environmental Science & Technology, 49(20), 12224–12231. [Link]

-

Catalysed oxidation of quinoline in model fuel and the selective extraction of quinoline-N-oxide with imidazoline-based ionic liquids. (2017). ResearchGate. [Link]

-

Forced Degradation Studies. (2016). MedCrave online. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology, 10(5), 1593. [Link]

-

Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. (n.d.). ResearchGate. [Link]

-

The Reaction of Quinoline N-Oxide with. (n.d.). Retrieved January 3, 2026, from [Link]

-

forced degradation study: Topics by Science.gov. (n.d.). Retrieved January 3, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis, 69, 1–9. [Link]

-

GC–MS chromatogram of quinoline-N-oxide. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

Stability-Indicating Method for the Analysis of Amorolfine and its N-oxide Degradation Product. (2023). Latin American Journal of Pharmacy, 42(2). [Link]

-

Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (n.d.). Der Pharma Chemica. [Link]

-

Part III.* 8-Hydroxyquinoline N-Oxide. (1962). Proceedings of the Indian Academy of Sciences - Section A, 55(4), 221–226. [Link]

-

Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2022). Molecules, 27(19), 6649. [Link]

-

A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. (2021). RSC Advances, 11(53), 33281–33291. [Link]

-

Solubility table. (2023, December 21). In Wikipedia. [Link]

-

This compound CAS#: 64201-64-5. (n.d.). ChemWhat. Retrieved January 3, 2026, from [Link]

-

Evaluation of quinoline photodegradation from g-C 3 N 4 /TiO 2 heterostructured materials. (n.d.). Retrieved January 3, 2026, from [Link]

-

Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). Beilstein Journal of Organic Chemistry, 17, 469–478. [Link]

-

Stability-indicating method for the analysis of amorolfine and its N-oxide degradation product. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

-

A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2023). Heliyon, 9(9), e19993. [Link]

-

Quinoline. (2023, December 21). In Wikipedia. [Link]

-

Kinetics and mechanism of thermal decomposition of 2-substituted 5,5-dinitro-1,3-dioxanes. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemwhat.com [chemwhat.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]

- 5. scispace.com [scispace.com]

- 6. rjptonline.org [rjptonline.org]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Enhancing photocatalytic degradation of quinoline by ZnO:TiO2 mixed oxide: Optimization of operating parameters and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. waters.com [waters.com]

An In-depth Technical Guide to the Mechanism of Action of Quinoline N-oxide Hydrate

This guide provides a comprehensive exploration of the chemical properties, metabolic fate, and multifaceted mechanisms of biological activity of Quinoline N-oxide hydrate. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to offer a detailed understanding of how this compound and its related structures exert their effects at a molecular level.

Introduction

The quinoline scaffold is a privileged heterocyclic structure that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, and antimicrobial properties.[2] The introduction of an N-oxide functionality to this bicyclic system yields Quinoline N-oxide, a compound that not only serves as a versatile intermediate in organic synthesis but also possesses intrinsic biological activities that are a subject of intense research.[1][3] this compound, the hydrated form of this molecule, is frequently used in laboratory settings for its improved solubility and handling characteristics.[3]

This technical guide delves into the intricate mechanisms of action of this compound. We will move beyond a surface-level description to explore its metabolic activation, its role as a genotoxic agent, its impact on cellular signaling, and its interaction with mitochondrial functions. The narrative is grounded in experimental evidence, providing not only the "what" but the "why" behind its biological effects and the methodologies used to uncover them.

Section 1: The Chemical Context: Reactivity and Metabolic Transformation

The biological activity of Quinoline N-oxide is intrinsically linked to its chemical structure and how it is processed within a biological system. The N-oxide group plays a dual role: it alters the electronic properties of the quinoline ring system, enhancing its reactivity, and it provides a handle for metabolic enzymes.

Enhanced Chemical Reactivity

The oxygen atom in the N-oxide group is a strong electron-donating group, which increases the electron density of the quinoline ring. This activation makes the ring more susceptible to both electrophilic and nucleophilic attack, particularly at the C2 and C8 positions.[4][5] This enhanced reactivity is exploited in organic synthesis to create a diverse library of functionalized quinoline derivatives.[5][6] From a biological perspective, this inherent reactivity means the molecule can potentially interact with cellular nucleophiles, a foundational aspect of its mechanism of action.

Metabolic Fate: The Path to Bioactivation

Quinoline N-oxide is a known metabolite of quinoline, a compound extensively studied for its carcinogenic properties.[7][8] The metabolism of quinoline is primarily carried out by cytochrome P450 enzymes in the liver, a process that is crucial for its bioactivation into more reactive and toxic species.[8][9] Understanding this pathway provides a probable model for the biological processing of exogenously administered Quinoline N-oxide.

The key metabolic steps for the parent compound, quinoline, include:

-

Hydroxylation: Production of metabolites such as 2-hydroxyquinoline and 3-hydroxyquinoline.[8]

-

Epoxidation: A critical and dangerous step is the formation of the highly reactive quinoline-5,6-epoxide.[9] This electrophilic intermediate is considered a primary driver of quinoline's genotoxicity, as it can readily form covalent adducts with DNA.[9]

-

Dihydrodiol Formation: The epoxide is further metabolized to 5,6-dihydroxy-5,6-dihydroquinoline.[8]

This metabolic pathway highlights that Quinoline N-oxide is not an inert molecule but a participant in a complex biotransformation cascade that can lead to the generation of potent carcinogens.

Caption: Proposed mechanism of ROS-mediated DNA damage by quinoline metabolites.

Modulation of Cell Signaling: The PI3K/Akt/mTOR Pathway

Beyond direct DNA damage, substituted quinoline N-oxides have been identified as potent inhibitors of critical cell signaling pathways, most notably the PI3K/Akt/mTOR cascade. [1]This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. [1] By inhibiting key kinases such as PI3K and mTOR, these compounds can effectively shut down downstream signaling, leading to an arrest of the cell cycle and the induction of apoptosis (programmed cell death). [1]This mechanism positions quinoline N-oxide derivatives as promising candidates for anticancer drug development.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Quinoline N-oxides.

Inhibition of Mitochondrial Respiration

Evidence also suggests that quinoline derivatives can target cellular energy metabolism. Specifically, 2-n-nonyl-4-hydroxyquinoline N-oxide has been shown to be a powerful inhibitor of both NADH oxidase (Complex I) and succinate oxidase (Complex II) activities in the mitochondrial electron transport chain. [10]The binding of this compound to a specific site related to cytochrome b content directly inhibits electron transfer. [10]By disrupting the electron transport chain, these molecules can impair ATP production, increase oxidative stress, and trigger cell death pathways.

Section 3: Experimental Protocols for Mechanistic Elucidation

To provide actionable insights for researchers, this section details key experimental workflows to investigate the mechanisms described above. The rationale behind critical steps is explained to ensure a self-validating experimental design.

Protocol 1: In Vitro Metabolism using Liver Microsomes

-

Objective: To identify the metabolites of this compound when processed by liver enzymes, simulating its primary metabolic fate.

-

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 enzymes, the primary system for xenobiotic metabolism. [8]Using them allows for the recreation of in vivo metabolic activation in a controlled in vitro setting.

-

Methodology:

-

Preparation: Thaw cryopreserved liver microsomes (e.g., rat, human) on ice. Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing MgCl₂.

-

Reaction Mixture: In a microcentrifuge tube, combine the microsomes, buffer, and this compound (dissolved in a suitable solvent like DMSO).

-

Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding an NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). A control reaction without the NADPH system is essential to distinguish enzymatic from non-enzymatic degradation.

-

Incubation: Incubate at 37°C with shaking for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

Extraction: Centrifuge to pellet the precipitated protein. Collect the supernatant containing the parent compound and its metabolites.

-

Analysis: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) to separate and identify the metabolites based on their retention times and mass-to-charge ratios.

-

Protocol 2: Assessment of Oxidative DNA Damage (8-OH-dG)

-

Objective: To quantify the formation of 8-hydroxydeoxyguanosine (8-OH-dG) in cells treated with this compound, as a marker of oxidative DNA damage. [11]* Causality: 8-OH-dG is a stable product of the chemical oxidation of guanine and is one of the most common DNA lesions resulting from oxidative stress. Its quantification provides a reliable measure of this specific type of DNA damage.

-

Methodology:

-

Cell Culture and Treatment: Plate a suitable cell line (e.g., HepG2 human liver cancer cells) and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control (e.g., DMSO).

-

DNA Extraction: Harvest the cells and extract genomic DNA using a commercial DNA isolation kit, ensuring minimal artificial oxidation during the process.

-

DNA Hydrolysis: Digest the purified DNA to individual nucleosides using a mixture of enzymes, typically nuclease P1 followed by alkaline phosphatase.

-

Quantification: Analyze the digested DNA sample using either:

-

LC-MS/MS: Offers high sensitivity and specificity for quantifying 8-OH-dG relative to deoxyguanosine.

-

ELISA: A high-throughput method using a specific antibody to detect 8-OH-dG.

-

-

Data Normalization: Express the results as the number of 8-OH-dG lesions per 10⁶ deoxyguanosine bases to normalize for the amount of DNA analyzed.

-

Protocol 3: Western Blot for PI3K/Akt/mTOR Pathway Inhibition

-

Objective: To determine if this compound inhibits the PI3K/Akt/mTOR signaling pathway by measuring the phosphorylation status of key proteins.

-

Causality: The PI3K/Akt/mTOR pathway is activated via a cascade of phosphorylation events. A decrease in the phosphorylated forms of Akt (at Ser473) and downstream targets like S6 ribosomal protein (a substrate of mTORC1) indicates inhibition of the pathway. [1]* Methodology:

-

Cell Treatment and Lysis: Treat cancer cells (e.g., MCF-7 breast cancer cells) with this compound. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt), total Akt (t-Akt), phosphorylated S6 (p-S6), and total S6 (t-S6). A loading control like GAPDH or β-actin is crucial.

-

Wash and incubate with a corresponding HRP-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis: Quantify the band intensities. A decrease in the ratio of p-Akt/t-Akt or p-S6/t-S6 in treated cells compared to control cells indicates pathway inhibition.

-

Section 4: Data Summary

The following table summarizes expected quantitative outcomes from the described experiments, based on literature for related quinoline compounds.

| Assay | Parameter Measured | Expected Result with Quinoline N-oxide | Reference Compound |

| PI3K Pathway Inhibition | IC₅₀ for p-Akt reduction | 1-10 µM | PI-103 (Known PI3K Inhibitor) |

| Mitochondrial Respiration | IC₅₀ for NADH Oxidase | 5-50 µM | Rotenone |

| Oxidative DNA Damage | Fold increase in 8-OH-dG | 2-5 fold over control | H₂O₂ (100 µM) |

| Genotoxicity | Lowest Effective Conc. (Comet Assay) | 10-100 µM | Etoposide |

Conclusion

The mechanism of action of this compound is not singular but rather a convergence of multiple interconnected biological events. It can be viewed as a pro-drug that, through metabolic activation, unleashes a cascade of cellular insults. Its core mechanisms include:

-

Genotoxicity: Mediated by the formation of covalent DNA adducts and the generation of reactive oxygen species that cause oxidative DNA lesions.

-

Signaling Disruption: Potent inhibition of the pro-survival PI3K/Akt/mTOR pathway, a key target in cancer therapy.

-

Metabolic Interference: Disruption of the mitochondrial electron transport chain, leading to energy depletion and further oxidative stress.

A thorough understanding of these multifaceted mechanisms is paramount for professionals in drug development and toxicology. It allows for the rational design of safer and more effective quinoline-based therapeutics and provides a clear framework for assessing the toxicological risks associated with this important class of compounds.

References

-

OEHHA. Evidence on the Carcinogenicity of Quinoline and its strong acid salts. Office of Environmental Health Hazard Assessment. [Link]

-

PubChem. Quinoline. National Center for Biotechnology Information. [Link]

-

Lavoie, E. J., Adam, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis. [Link]

-

U.S. EPA. Hazard Summary: Quinoline. United States Environmental Protection Agency. [Link]

-

Inoue, S., Kawanishi, S. (1993). Site-specific DNA damage and 8-hydroxydeoxyguanosine formation by hydroxylamine and 4-hydroxyaminoquinoline 1-oxide in the presence of Cu(II): role of active oxygen species. Carcinogenesis. [Link]

-

Zarranz, B., Jaso, A., Aldana, I., & Monge, A. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Quinoline. NJ.gov. [Link]

-

Van der Wal, H. N., Van Grondelle, R., & Berden, J. A. (1980). 2-n-nonyl-4-hydroxy[3-3H]quinoline N-oxide: interaction with the mitochondrial membrane. Biochimica et Biophysica Acta (BBA) - Bioenergetics. [Link]

-

Calhorda, M. J., et al. (2023). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Dalton Transactions. [Link]

-

Sigma-Aldrich. This compound, 97%. SLS. [Link]

-

Keri, R. S., Adimule, V., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

-

Reddy, G. S., et al. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (A) Sequential functionalisation of Quinoline N-oxide; (B) Application to the synthesis of (-)-cuspareine. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemimpex.com [chemimpex.com]

- 4. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. 2-n-nonyl-4-hydroxy[3-3H]quinoline N-oxide: interaction with the mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Site-specific DNA damage and 8-hydroxydeoxyguanosine formation by hydroxylamine and 4-hydroxyaminoquinoline 1-oxide in the presence of Cu(II): role of active oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activities of Quinoline N-oxide derivatives

An In-Depth Technical Guide to the Biological Activities of Quinoline N-Oxide Derivatives

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, found in numerous natural products and synthetic pharmaceuticals.[1][2] Its versatile structure has been a fertile ground for developing agents with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] A key modification to this privileged scaffold is the introduction of an N-oxide moiety, which significantly alters the electronic and steric properties of the quinoline ring.[5][6] This N-oxidation not only modulates the compound's physicochemical characteristics but often enhances its biological efficacy and opens new avenues for therapeutic intervention.[5][7] Quinoline N-oxide derivatives have demonstrated potent activities across several therapeutic areas, most notably in oncology, infectious diseases, and parasitology.[3][4][8]

This technical guide offers a comprehensive exploration of the biological activities of quinoline N-oxide derivatives. It is designed for researchers, scientists, and drug development professionals, providing in-depth analysis of their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

The Chemistry of Quinoline N-Oxides: A Synthetic Overview

The foundation for the study of quinoline N-oxides was laid by early research into the synthesis of aromatic amine oxides.[9] Foundational methods, largely established in the mid-20th century, typically involve the direct oxidation of the quinoline nitrogen.[9]

The classic approach to N-oxidation utilizes organic peroxy acids, generated in situ from reagents like hydrogen peroxide and a carboxylic acid.[9] This method remains a fundamental and reliable route for accessing the quinoline N-oxide core. Modern synthetic chemistry has expanded this toolbox significantly, focusing on the N-oxide group's ability to act as a directing group for regioselective C-H functionalization.[10][11] This has enabled the precise introduction of various substituents at the C2 and C8 positions, which is crucial for tuning the biological activity of the resulting derivatives.[10][12][13][14]

Experimental Protocol: General N-Oxidation of Quinolines

This protocol is a representative method adapted from early literature for the synthesis of quinoline 1-oxides.[9]

-

Preparation : Dissolve the substituted quinoline starting material in a suitable solvent, such as glacial acetic acid.

-

Reaction : Add a 30-35% solution of hydrogen peroxide to the quinoline solution. The reaction is typically exothermic and may require initial cooling.

-

Incubation : Stir the mixture at a controlled temperature (e.g., 60-70°C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up : After cooling, neutralize the reaction mixture carefully with a base (e.g., sodium carbonate solution).

-

Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., chloroform or ethyl acetate).

-

Purification : Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure quinoline N-oxide.

Anticancer Activities of Quinoline N-Oxide Derivatives

The anticancer potential of quinoline N-oxides is one of the most extensively studied areas.[5][15] These compounds exert their effects through diverse mechanisms, often leading to potent cytotoxicity against a wide range of human cancer cell lines.[5][6]

Mechanisms of Action

The introduction of the N-oxide moiety often enhances anticancer efficacy through novel mechanisms of action.[5] Key pathways affected include those controlling cell survival, proliferation, and death.

-

Induction of Apoptosis and Cell Cycle Arrest : Many quinoline N-oxide derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[15][16] This is often accompanied by cell cycle arrest at specific checkpoints (e.g., G1 or G2/M phase), preventing the proliferation of malignant cells.[16]

-

Inhibition of Signaling Pathways : A critical mechanism for the anticancer activity of these compounds is the modulation of key cellular signaling pathways that are commonly dysregulated in cancer.[5] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a frequent target.[5][16] Inhibition of this pathway by quinoline N-oxide derivatives can lead to the suppression of tumor growth.

-

DNA Interaction and Damage : It is important to note the historical context of 4-nitroquinoline 1-oxide (4NQO), a potent carcinogen.[9] Its biological activity stems from its metabolic reduction to a reactive electrophile that forms covalent adducts with DNA bases, leading to mutations.[9] While many modern therapeutic derivatives are designed to avoid this genotoxicity, the ability of the quinoline N-oxide scaffold to interact with DNA remains a key mechanistic consideration.

Structure-Activity Relationship (SAR)